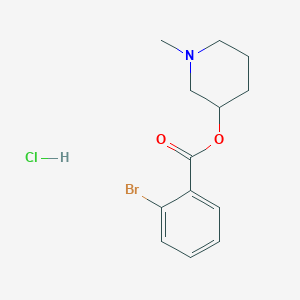![molecular formula C17H16Cl2N2O3S B4929910 4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B4929910.png)
4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide, also known as ADP-ribosylation factor-like protein 6-interacting protein 5 (ARL6IP5), is a protein that is involved in various cellular processes.
Mechanism of Action
The exact mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide is not fully understood. However, it has been proposed that it regulates autophagy by modulating the activity of ARL6, which is involved in the formation of autophagosomes. It has also been shown to modulate the activity of caspases by interacting with LC3 and Beclin-1.
Biochemical and Physiological Effects
Studies have shown that 4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide can induce autophagy and apoptosis in cancer cells. It has also been found to inhibit cell migration in various cell lines. Additionally, it has been shown to modulate the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide in lab experiments is its ability to induce autophagy and apoptosis in cancer cells. This makes it a potential therapeutic target for cancer treatment. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide. One direction is to further investigate its role in autophagy and apoptosis, and to identify the specific proteins and signaling pathways that it interacts with. Another direction is to explore its potential as a therapeutic target for cancer treatment, and to develop more effective drugs based on its mechanism of action. Additionally, it would be interesting to investigate its role in other cellular processes, such as cell differentiation and proliferation.
Synthesis Methods
The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide involves the reaction of 3,4-dichloroaniline with 4-aminobenzoic acid in the presence of phosphorus oxychloride. The resulting product is then reacted with allyl methyl sulfone and triethylamine to yield the final product.
Scientific Research Applications
4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide has been extensively studied for its role in various cellular processes, including autophagy, apoptosis, and cell migration. It has been shown to interact with several proteins, including ARL6, LC3, and Beclin-1, which are involved in autophagy. Additionally, it has been found to modulate the activity of caspases, which are involved in apoptosis.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-3-10-21(25(2,23)24)14-7-4-12(5-8-14)17(22)20-13-6-9-15(18)16(19)11-13/h3-9,11H,1,10H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKWJHTWWJONJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4929828.png)



![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4929872.png)
![1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4929889.png)



![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide](/img/structure/B4929918.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)

![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)
![3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}](/img/structure/B4929946.png)